2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
Overview
Description
2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a chemical compound with the CAS Number: 1559062-08-6 . It has a molecular weight of 202.66 . The IUPAC name of this compound is 2-methylene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one hydrochloride .
Molecular Structure Analysis
The InChI code for 2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is 1S/C7H6N2OS.ClH/c1-4-8-6(10)5-2-3-11-7(5)9-4;/h2-3,9H,1H2,(H,8,10);1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a solid at room temperature .Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are recognized for their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. These compounds, including the pyranopyrimidine scaffolds, serve as key precursors in medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability (Parmar, Vala, & Patel, 2023). The synthesis and characterization of tetrahydropyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activities, indicating the potential of pyrimidine cores in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Pyrimidine and Its Role in Environmental and Biological Systems
Research on pyrimidine bases and nucleosides has provided insights into the tautomeric equilibria and the effect of molecular interactions on these equilibria, contributing to a deeper understanding of the biological significance of nucleic acid bases and their potential role in spontaneous mutation processes (Person et al., 1989). Furthermore, pyrimidines in diverse scaffolds have shown anticancer activities, underscoring the structural versatility and biological relevance of these compounds (Kaur et al., 2014).
Synthetic Pathways and Catalytic Applications
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds illustrates the importance of pyrimidine derivatives in the development of lead molecules for therapeutic and pharmacological use. This includes utilizing organocatalysts, metal catalysts, and green solvents to achieve efficient synthesis processes (Parmar, Vala, & Patel, 2023).
properties
IUPAC Name |
2-methyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c1-4-8-6(10)5-2-3-11-7(5)9-4;/h2-3H,1H3,(H,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBSVQPNKOKQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride | |
CAS RN |
1559062-08-6 | |
Record name | Thieno[2,3-d]pyrimidin-4(1H)-one, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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